

Spectroscopic Profile of Ethyl 4-hydroxypiperidine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethyl 4-hydroxypiperidine-1-carboxylate

Cat. No.: B1266444

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl 4-hydroxypiperidine-1-carboxylate** (CAS No: 65214-82-6), a key intermediate in the synthesis of various pharmaceuticals.^[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Molecular Structure and Properties

- IUPAC Name: **ethyl 4-hydroxypiperidine-1-carboxylate**^[2]
- Molecular Formula: $C_8H_{15}NO_3$ ^[2]
- Molecular Weight: 173.21 g/mol ^[2]
- Appearance: Colorless to yellow liquid^[3]

Spectroscopic Data

The following tables summarize the key spectroscopic data for **Ethyl 4-hydroxypiperidine-1-carboxylate**.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.1	Quartet	2H	-O-CH ₂ -CH ₃
~3.8	Multiplet	1H	CH-OH
~3.5	Multiplet	2H	Piperidine H ₂ (axial, adjacent to N)
~3.1	Multiplet	2H	Piperidine H ₂ (equatorial, adjacent to N)
~1.8	Multiplet	2H	Piperidine H ₂ (axial, adjacent to CH-OH)
~1.5	Multiplet	2H	Piperidine H ₂ (equatorial, adjacent to CH-OH)
~1.2	Triplet	3H	-O-CH ₂ -CH ₃
Variable	Broad Singlet	1H	-OH

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and instrument frequency. The data presented here is a representative interpretation.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

¹³C NMR spectroscopy identifies the different carbon environments in a molecule.

Chemical Shift (δ) ppm	Assignment
~155	C=O (Carbamate)
~67	CH-OH
~61	-O-CH ₂ -CH ₃
~43	Piperidine CH ₂ (adjacent to N)
~34	Piperidine CH ₂ (adjacent to CH-OH)
~14	-O-CH ₂ -CH ₃

Note: The chemical shifts are referenced to a standard (e.g., TMS at 0 ppm) and can vary slightly based on experimental conditions.

IR (Infrared) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400	Strong, Broad	O-H stretch (alcohol)
~2975-2850	Medium-Strong	C-H stretch (aliphatic)
~1680	Strong	C=O stretch (carbamate)
~1450	Medium	C-H bend (alkane)
~1240	Strong	C-N stretch (carbamate)
~1100	Strong	C-O stretch (alcohol)

MS (Mass Spectrometry)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and structure.

m/z	Relative Intensity	Assignment
173	Moderate	[M] ⁺ (Molecular Ion)
156	Low	[M - OH] ⁺
144	Moderate	[M - C ₂ H ₅] ⁺
128	Low	[M - OC ₂ H ₅] ⁺
100	Strong	[M - COOC ₂ H ₅] ⁺
57	High	[C ₄ H ₉] ⁺ fragment

Note: The fragmentation pattern can be influenced by the ionization technique used.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for **Ethyl 4-hydroxypiperidine-1-carboxylate**.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **Ethyl 4-hydroxypiperidine-1-carboxylate** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
- Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Parameters:
 - Pulse sequence: Standard single-pulse experiment.
 - Spectral width: ~16 ppm.
 - Number of scans: 16-64.

- Relaxation delay: 1-2 seconds.
- ^{13}C NMR Parameters:
 - Pulse sequence: Proton-decoupled single-pulse experiment.
 - Spectral width: ~ 220 ppm.
 - Number of scans: 512-2048 or more, depending on sample concentration.
 - Relaxation delay: 2-5 seconds.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

IR Spectroscopy

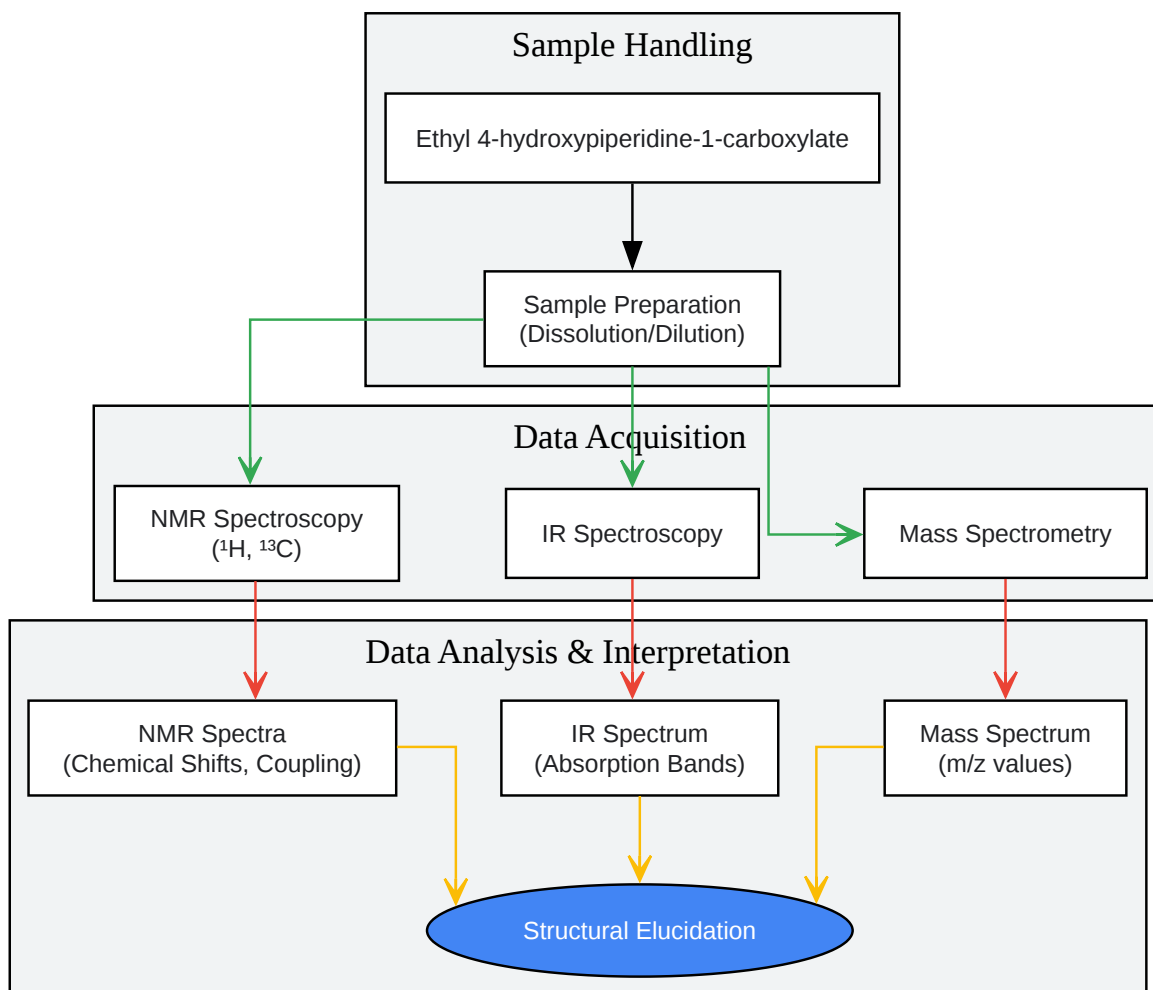
- Sample Preparation (Neat Liquid): Place a drop of the neat liquid sample of **Ethyl 4-hydroxypiperidine-1-carboxylate** between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the prepared sample in the spectrometer's sample holder.
 - Acquire the sample spectrum over a range of $4000\text{-}400\text{ cm}^{-1}$.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR absorption spectrum.

Mass Spectrometry

- **Sample Preparation:** Prepare a dilute solution of **Ethyl 4-hydroxypiperidine-1-carboxylate** (typically 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.
- **Instrumentation:** Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
- **Data Acquisition (ESI):**
 - Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.
 - Optimize ion source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to achieve stable ionization.
 - Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
- **Data Acquisition (EI):**
 - Introduce a small amount of the volatile sample into the high-vacuum source of the EI mass spectrometer.
 - Bombard the sample with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.
 - Scan the resulting ions across a defined m/z range.
- **Data Analysis:** Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **Ethyl 4-hydroxypiperidine-1-carboxylate**.



[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl 4-hydroxypiperidine-1-carboxylate (65214-82-6) at Nordmann - nordmann.global
- 2. Ethyl 4-hydroxypiperidine-1-carboxylate | C₈H₁₅NO₃ | CID 96394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 4-hydroxypiperidine-1-carboxylate | 65214-82-6 [sigmaaldrich.com]
- To cite this document: BenchChem. [Spectroscopic Profile of Ethyl 4-hydroxypiperidine-1-carboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1266444#spectroscopic-data-of-ethyl-4-hydroxypiperidine-1-carboxylate-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com